N-Cyclopropylbenzylamine
Overview
Description
Synthesis Analysis
The synthesis of N-Cyclopropylbenzylamine and its derivatives has been described in multiple studies. For example, N-(1-Methyl)cyclopropylbenzylamine, a related compound, was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase. This inactivation process is time and concentration dependent, highlighting the compound's potential biological activity (Silverman & Hoffman, 1981). Another study focused on the synthesis of isotopically labeled N-Cyclopropylbenzylamine, demonstrating advanced synthetic routes for research applications (Silverman & Hoffman, 1981).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of N-Cyclopropylbenzylamine were not identified, research on related compounds provides insight into the structural characteristics of such molecules. The crystal and molecular structures of related amines reveal the influence of substituents on molecular geometry, which can be correlated with the properties and reactivity of N-Cyclopropylbenzylamine derivatives (Iwasaki et al., 1988).
Chemical Reactions and Properties
Cyclopropylamines, including N-Cyclopropylbenzylamine, participate in various chemical reactions, reflecting their rich chemistry. For instance, cyclopropylamines can be involved in cyclopropanation reactions, illustrating their utility in synthesizing complex organic molecules (Barluenga et al., 2002). Another study highlighted the titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides towards functionally substituted amino acids, showcasing the synthetic versatility of cyclopropylamine compounds (Brackmann & Meijere, 2005).
Scientific Research Applications
Inactivation of Mitochondrial Monoamine Oxidase (MAO)
- Scientific Field: Biochemistry
- Application Summary: N-Cyclopropylbenzylamine (N-CBA) has been used in the study of the inactivation of mitochondrial monoamine oxidase (MAO). A mechanism was proposed for this inactivation .
- Methods of Application: The inactivation of MAO by N-CBA involves the incorporation of about 3 equivalents of tritium into the enzyme and the release of [3H]acrolein .
- Results: The results suggest that N-CBA is oxidized by one electron to the amine radical cation followed by homolytic cyclopropyl ring cleavage and attachment to an active site radical, producing a 3-(amino acid residue)propanal adduct .
Inactivation of Pig Liver Mitochondrial Monoamine Oxidase
- Scientific Field: Biochemistry
- Application Summary: N-(1-Methyl)cyclopropylbenzylamine, a variant of N-Cyclopropylbenzylamine, has been found to effectively inactivate pig liver mitochondrial monoamine oxidase .
- Methods of Application: The inactivation mechanism is time-dependent and concentration-dependent, and it results in a stable adduct resistant to benzylamine treatment .
Safety And Hazards
properties
IUPAC Name |
N-benzylcyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBAUXJPPHVCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158024 | |
Record name | N-Cyclopropylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylbenzylamine | |
CAS RN |
13324-66-8 | |
Record name | N-Cyclopropylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13324-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclopropylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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